2-Nitro-4-[(trifluoromethyl)sulfonyl]phenol
Overview
Description
2-Nitro-4-[(trifluoromethyl)sulfonyl]phenol is a major product of solution phase photodecomposition of fluorodifen .
Synthesis Analysis
This compound has been used in the synthesis of 2-methyl-2-[2-nitro-4-(trifluoromethyl)phenoxy]propionic acid ethyl ester . It is also a product of solution phase photodecomposition of fluorodifen .Molecular Structure Analysis
The molecular formula of this compound is C7H4F3NO3 . The InChI code is 1S/C7H4F3NO5S/c8-7(9,10)17(15,16)4-1-2-6(12)5(3-4)11(13)14/h1-3,12H .Chemical Reactions Analysis
The compound is a major product of solution phase photodecomposition of fluorodifen . It has been used in the synthesis of 2-methyl-2-[2-nitro-4-(trifluoromethyl)phenoxy]propionic acid ethyl ester .Physical and Chemical Properties Analysis
The compound is a solid at room temperature . It has a boiling point of 58-61°C . The molecular weight is 271.17 .Scientific Research Applications
Chemical Synthesis and Catalysis
2-Nitro-4-[(trifluoromethyl)sulfonyl]phenol serves as an intermediate in the synthesis of complex molecules. Its utility in chemical synthesis is highlighted by its role in the preparation of derivatives with potential pesticidal activity, as demonstrated in the study of tribromomethyl phenyl sulfone derivatives. These compounds, synthesized from halogenphenyl methyl sulfone, exhibit promising pesticidal properties, showcasing the critical role of this compound derivatives in developing new agrochemicals (Borys et al., 2012).
Advanced Materials Development
In materials science, the modification of phenols, including those related to this compound, leads to the creation of high-performance polymers. For instance, the synthesis of sulfone ether diamines from nitrophenoxy phenol derivatives, which are then polymerized into poly(sulfone ether imide)s, illustrates the compound's contribution to developing thermally stable and highly soluble polymers. Such materials have significant applications in aerospace, electronics, and automotive industries, given their exceptional thermal stability and mechanical properties (Abbasi et al., 2015).
Environmental Remediation Technologies
The compound's derivatives are explored in environmental sciences, particularly in catalytic processes for degrading persistent organic pollutants. For example, research on the heterogeneous catalytic oxidation of nitrophenol by persulfate activated with CuFe2O4 magnetic nanoparticles demonstrates the potential of this compound derivatives in treating water contaminants. This application is crucial for developing more efficient and sustainable methods for water treatment and remediation (Li et al., 2017).
Safety and Hazards
The compound is classified under GHS07 for safety. It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Properties
IUPAC Name |
2-nitro-4-(trifluoromethylsulfonyl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO5S/c8-7(9,10)17(15,16)4-1-2-6(12)5(3-4)11(13)14/h1-3,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIKCQUUQMXHEEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)C(F)(F)F)[N+](=O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40407675 | |
Record name | 2-nitro-4-[(trifluoromethyl)sulfonyl]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40407675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15183-75-2 | |
Record name | 2-nitro-4-[(trifluoromethyl)sulfonyl]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40407675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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